(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate
Overview
Description
(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate is an organic compound with the molecular formula C18H21NO3 It is a derivative of benzamidoacetate, featuring a 2,4,6-trimethylphenyl group attached to the methyl ester of 2-benzamidoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate typically involves the esterification of 2-benzamidoacetic acid with (2,4,6-trimethylphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2,4,6-trimethylphenyl)methyl 2-benzamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethylphenyl acetate
- 2,4,6-trimethylbenzamide
- 2,4,6-trimethylphenyl methyl ether
Uniqueness
(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate is unique due to its specific structure, which combines the properties of both the 2,4,6-trimethylphenyl group and the benzamidoacetate moiety. This unique combination allows it to exhibit distinct chemical and biological activities compared to other similar compounds .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methyl 2-benzamidoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-9-14(2)17(15(3)10-13)12-23-18(21)11-20-19(22)16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQAOHSQRLRXPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC(=O)CNC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376782 | |
Record name | Hippuric acid 2,4,6-trimethylbenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-32-5 | |
Record name | Hippuric acid 2,4,6-trimethylbenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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